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Compound of Interest

Compound Name: 6-lododiosmin

Cat. No.: B601674

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-lododiosmin, a known
impurity in the manufacturing of diosmin, a widely used phlebotropic agent. This document
details its formation, analytical detection, and the current state of knowledge regarding its
physicochemical properties and regulatory limits. It is intended to be a valuable resource for
professionals involved in the research, development, and quality control of diosmin-based
pharmaceutical products.

Introduction to 6-lododiosmin

6-lododiosmin, chemically known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-
O-(6-deoxy-a-L-mannopyranosyl)-B-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one, is
identified as Diosmin EP Impurity D in the European Pharmacopoeia. It is a process-related
impurity that can arise during the semi-synthesis of diosmin from its precursor, hesperidin. The
presence of impurities in active pharmaceutical ingredients (APISs) is a critical quality attribute
that can potentially impact the safety and efficacy of the final drug product. Therefore,
understanding the profile of impurities like 6-lododiosmin is essential for ensuring the quality
and consistency of diosmin.

Formation of 6-lododiosmin during Diosmin
Synthesis
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The most common semi-synthetic route to diosmin involves the dehydrogenation of hesperidin.
Several patented methods utilize iodine in a basic medium, such as pyridine, to facilitate this
conversion. In this process, the iodination of the flavonoid backbone can occur as a side
reaction, leading to the formation of 6-lododiosmin.[1][2] The reaction involves the
electrophilic substitution of a hydrogen atom with an iodine atom at the 6-position of the A-ring

of the diosmin molecule.
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Figure 1: Formation of Diosmin and 6-lododiosmin from Hesperidin.

Physicochemical Properties and Regulatory
Information

A summary of the key identification and physicochemical properties of 6-lododiosmin is
presented in the table below. This information is crucial for its identification and quantification in

diosmin samples.
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Property

Data

Reference(s)

Chemical Name

5-hydroxy-2-(3-hydroxy-4-
methoxyphenyl)-6-iodo-7-[[6-
O-(6-deoxy-a-L-
mannopyranosyl)-p-D-
glucopyranosyl]oxy]-4H-1-

benzopyran-4-one

[3]4]

6-lodo Diosmin, Diosmin EP

Synonyms mpurity D [51[6]
CAS Number 1431536-92-3 [5]
Molecular Formula C2sH311015 [5]
Molecular Weight 734.44 g/mol [5]
Appearance Pale Yellow Solid [3]
Melting Point 199-200°C (decomposes) [71[8]

Pharmacopeial Listing

European Pharmacopoeia

(EP) as Impurity D

EP Impurity Limit

The European Pharmacopoeia
specifies a limit for iodine in
diosmin, which indirectly
controls the level of iodinated
impurities. The limit for total
iodine is not more than 0.1 per
cent. There is no specific
individual limit for Impurity D in

the monograph.

[6]

Typical Levels

Publicly available data on the
typical concentration of 6-
lododiosmin in commercial

batches of diosmin is limited.

Experimental Protocols for Analysis

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.researchgate.net/publication/357490087_The_potential_toxic_side_effects_of_flavonoids
https://www.synzeal.com/en/diosmin-ep-impurity-a
https://www.pharmaffiliates.com/en/parentapi/diosmin-impurities
https://www.mdpi.com/1422-0067/23/23/15121
https://www.pharmaffiliates.com/en/parentapi/diosmin-impurities
https://www.pharmaffiliates.com/en/parentapi/diosmin-impurities
https://www.pharmaffiliates.com/en/parentapi/diosmin-impurities
https://www.researchgate.net/publication/357490087_The_potential_toxic_side_effects_of_flavonoids
https://www.researchgate.net/publication/271777450_Ecofriendly_synthesis_of_halogenated_flavonoids_and_evaluation_of_their_antifungal_activity
https://www.mdpi.com/1420-3049/26/13/4021
https://www.mdpi.com/1422-0067/23/23/15121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the
analysis of diosmin and its related substances, including 6-lododiosmin (Impurity D).

Liquid Chromatography Method for Related Substances
(European Pharmacopoeia)

This method is suitable for the identification and control of 6-lododiosmin in diosmin active
pharmaceutical ingredients.

o Test solution: Dissolve 25.0 mg of the substance to be examined in dimethyl sulfoxide and
dilute to 25.0 mL with the same solvent.

o Reference solution (c): Dissolve 5.0 mg of diosmin for system suitability CRS (containing
impurities A, B, C, D, E and F) in dimethyl sulfoxide and dilute to 5.0 mL with the same
solvent.

o Chromatographic system:

o Column: A stainless steel column 0.10 m long and 4.6 mm in internal diameter packed with
end-capped octadecylsilyl silica gel for chromatography (3 pum).

o Temperature: 40 °C.

o Mobile phase: A mixture of 2 volumes of acetonitrile, 6 volumes of glacial acetic acid, 28
volumes of methanol and 66 volumes of water.

o Flow rate: 1.5 mL/min.
o Detection: Spectrophotometer at 275 nm.
o Injection volume: 10 pL.

Run time: 6 times the retention time of diosmin.

o

o System suitability: The resolution between the peaks due to impurity B and impurity C in the
chromatogram obtained with reference solution (c) is at least 2.5.
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» Relative retention with reference to diosmin (retention time = about 4 min): Impurity D =

about 2.2.
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Figure 2: General workflow for the analysis of 6-lododiosmin in Diosmin API.

Toxicological Profile

There is a significant lack of publicly available toxicological data specifically for 6-lododiosmin.
No studies on its acute, chronic, or genotoxic potential were identified in the reviewed literature.
While diosmin itself is considered to have a low toxicity profile, the introduction of an iodine
atom to the flavonoid structure could potentially alter its biological activity and toxicological
properties.

Research on other halogenated flavonoids suggests that halogenation can influence their
biological activities, including antimicrobial and anticancer effects. However, these findings
cannot be directly extrapolated to predict the toxicity of 6-lododiosmin without specific studies.
Given the absence of data, a precautionary approach should be taken, and the levels of this
impurity should be controlled to be as low as reasonably practicable.

Potential Impact on Cellular Signaling Pathways

Diosmin is known to exert its pharmacological effects by modulating various cellular signaling
pathways. These include anti-inflammatory, antioxidant, and venotonic actions. While the
specific effects of 6-lododiosmin on these or other signaling pathways have not been
investigated, it is plausible that as a structurally related impurity, it could potentially interact with
the same molecular targets as diosmin, possibly leading to altered efficacy or off-target effects.

The primary signaling pathways modulated by diosmin include:

PI3K/Akt/mTOR Pathway: Involved in cell survival and proliferation.

MAPK/ERK Pathway: Plays a role in cell growth and differentiation.

NF-kB Pathway: A key regulator of inflammation.

JAK2/STAT3 Pathway: Involved in cytokine signaling and immune response.
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Figure 3: Known signaling pathways of Diosmin and the unknown effect of 6-lododiosmin.

Conclusion

6-lododiosmin is a critical process-related impurity in the synthesis of diosmin that requires
careful monitoring and control. While pharmacopeial methods for its detection are well-
established, there is a notable gap in the scientific literature regarding its specific toxicological
profile and the typical levels found in commercial diosmin products. For researchers and drug
development professionals, this underscores the importance of robust impurity profiling and the
need for further investigation into the potential biological effects of such impurities to ensure the
overall safety and efficacy of diosmin-containing medicines. The control of 6-lododiosmin to
within the limits for total iodine as specified in the European Pharmacopoeia is a key aspect of
diosmin quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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